Excipient-Free Depot Formulation: Lanreotide Acetate Self-Assembly vs. Polymeric Encapsulation
Lanreotide depot is produced via peptide self-assembly into supramolecular nanotubes, comprising only lanreotide acetate and water for injection with no polymeric excipients [1]. In contrast, octreotide long-acting release (LAR) employs poly(lactic-co-glycolic acid) (PLGA) microsphere encapsulation technology. The absence of PLGA in lanreotide depot eliminates concerns regarding polymer-related inflammation, acidic microclimate-induced peptide degradation, and variable erosion kinetics associated with PLGA matrices [2]. Lanreotide forms well-ordered nanotubes with a defined 24 nm diameter and ~4 nm wall thickness composed of β-sheet peptide bilayers [3].
| Evidence Dimension | Formulation composition |
|---|---|
| Target Compound Data | Lanreotide acetate + water only (excipient-free self-assembling nanotubes) |
| Comparator Or Baseline | Octreotide LAR: octreotide acetate + PLGA microspheres + mannitol + carboxymethylcellulose sodium |
| Quantified Difference | Qualitative difference in excipient composition and release mechanism |
| Conditions | Commercial depot/long-acting formulations |
Why This Matters
For procurement decisions in formulation development or in vivo studies, lanreotide's excipient-free formulation eliminates confounding variables from polymer degradation products and foreign-body inflammatory responses.
- [1] Wolin EM, Manon A, Chassaing C, et al. Lanreotide Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors. J Gastrointest Cancer. 2016;47(4):366-374. View Source
- [2] Valéry C, Artzner F, Robert B, et al. Self-association process of a peptide in solution: from β-sheet filaments to large embedded nanotubes. Biophys J. 2004;86(4):2484-2501. View Source
- [3] Valéry C, Paternostre M, Robert B, et al. Biomimetic organization: Octapeptide self-assembly into nanotubes of a sustained-release drug. Proc Natl Acad Sci USA. 2003;100(18):10258-10262. View Source
